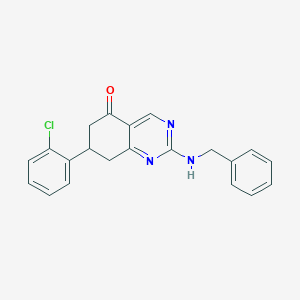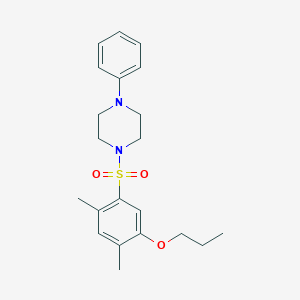![molecular formula C16H9N3O4S B15109639 (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B15109639.png)
(Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid is a complex organic compound featuring a unique structure that includes a thiazole, triazole, furan, and benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid typically involves multiple steps, including the formation of the thiazole and triazole rings, followed by their integration into the final compound. One common method involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This process is usually carried out under mild conditions and does not require transition metals, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating the mechanisms of action of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), which play essential roles in biological systems.
Triazole derivatives: Compounds like 1,2,3-triazole, which are used in pharmaceuticals and agrochemicals.
Furan derivatives: Compounds such as furan-2-carboxylic acid, which are used in organic synthesis and as intermediates in the production of various chemicals.
Uniqueness
What sets (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid apart is its combination of multiple heterocyclic rings within a single molecule
Propiedades
Fórmula molecular |
C16H9N3O4S |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
4-[5-[(Z)-(6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H9N3O4S/c20-14-13(24-16-17-8-18-19(14)16)7-11-5-6-12(23-11)9-1-3-10(4-2-9)15(21)22/h1-8H,(H,21,22)/b13-7- |
Clave InChI |
AFVFNWCVFIMDLC-QPEQYQDCSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC=N4)S3)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N4C(=NC=N4)S3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15109556.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109557.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B15109558.png)


![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B15109576.png)
![[3-(4-Methylphenyl)phenyl]methanamine](/img/structure/B15109577.png)
![N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B15109585.png)
![2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol](/img/structure/B15109590.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B15109603.png)
![6-(4-benzylpiperazin-1-yl)-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15109610.png)
![8-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B15109618.png)
![2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15109623.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15109626.png)
